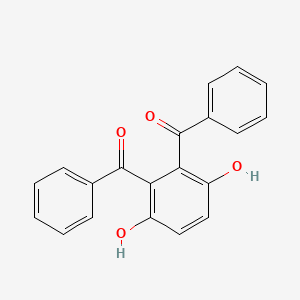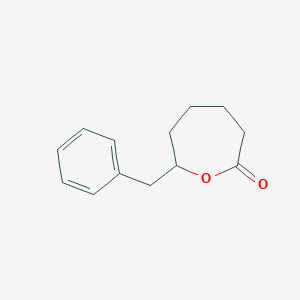
2-Oxepanone, 7-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-(phenylmethyl)- typically involves the ring-opening polymerization of caprolactone derivatives. One common method is the catalytic ring-opening polymerization using stannous octoate as a catalyst. The reaction is carried out under inert atmosphere conditions, typically at temperatures ranging from 100°C to 150°C .
Industrial Production Methods
In industrial settings, the production of 2-Oxepanone, 7-(phenylmethyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxepanone, 7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl caprolactone can be oxidized to benzyl caproic acid.
Reduction: Reduction can yield benzyl caprolactol.
Substitution: Substitution reactions can produce various benzyl-substituted caprolactones.
Wissenschaftliche Forschungsanwendungen
2-Oxepanone, 7-(phenylmethyl)- has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering.
Pharmaceuticals: The compound is explored for its potential use in the development of new drug formulations.
Material Science: It is used in the production of specialty materials with unique properties, such as enhanced mechanical strength and biodegradability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprolactone: A simpler lactone with a six-membered ring.
Valerolactone: Another lactone with a five-membered ring.
Butyrolactone: A four-membered lactone.
Uniqueness
2-Oxepanone, 7-(phenylmethyl)- is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This benzyl group enhances the compound’s reactivity and allows for the synthesis of polymers with specific characteristics, such as increased hydrophobicity and mechanical strength.
Eigenschaften
| 112329-34-7 | |
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
7-benzyloxepan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-9-5-4-8-12(15-13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI-Schlüssel |
NFXKMWBXRKTICU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)OC(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


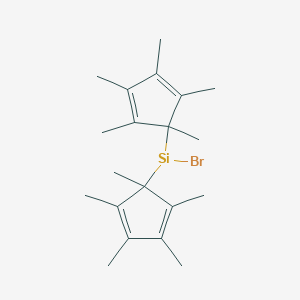

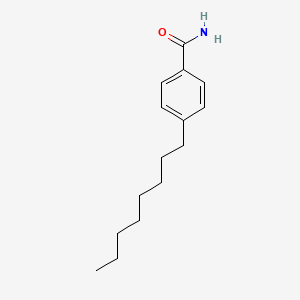
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

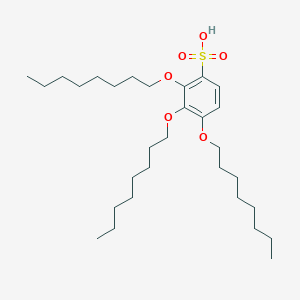
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
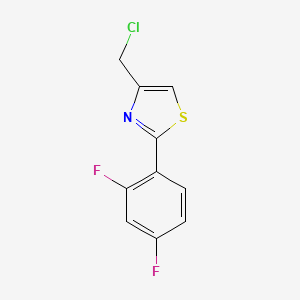
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
